Methyl 2,4-dimethyl-6-nitrobenzoate
Overview
Description
Methyl 2,4-dimethyl-6-nitrobenzoate: is an organic compound belonging to the class of nitrobenzoates. It is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, a nitro group at the 6 position, and a methyl ester group at the carboxyl position. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Mode of Action
Nitro compounds can undergo various chemical reactions, including reduction to amines and reaction with nucleophiles. The exact mode of action would depend on the specific conditions and reactants present .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Nitro compounds, in general, can be absorbed in the body and can undergo metabolism, often through reduction. They can be distributed in various tissues and are eventually excreted .
Result of Action
The result of the action of a nitro compound can vary widely, depending on its specific structure and the biological system in which it is present. Some nitro compounds are used as drugs and can have therapeutic effects, while others can be toxic .
Action Environment
The action of a nitro compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. These factors can affect the compound’s stability, reactivity, and efficacy .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dimethyl-6-nitrobenzoate plays a significant role in biochemical reactions, particularly in the nitration processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can interact with glutathione, a crucial antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response elements, enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can modulate the expression of genes involved in detoxification processes, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, the compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors such as Nrf2. This interaction leads to the activation of antioxidant response elements, resulting in increased expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The compound can also interact with glutathione, leading to the formation of conjugates that are more easily excreted from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress response. The subcellular localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-6-nitrobenzoate typically involves the nitration of 2,4-dimethylbenzoic acid followed by esterification. The nitration process introduces the nitro group at the 6 position of the benzene ring. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dimethyl-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Reduction: 2,4-dimethyl-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4-dimethyl-6-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dimethyl-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 2-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2,6-dimethylbenzoate
Comparison: Methyl 2,4-dimethyl-6-nitrobenzoate is unique due to the presence of both methyl and nitro groups on the benzene ring, which can influence its reactivity and properties. Compared to Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate, the additional methyl groups in this compound can affect its steric and electronic properties, leading to different reactivity and applications. Methyl 2,6-dimethylbenzoate lacks the nitro group, making it less reactive in certain types of chemical reactions.
Properties
IUPAC Name |
methyl 2,4-dimethyl-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(2)9(10(12)15-3)8(5-6)11(13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFSPBEOCPHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695840 | |
Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35562-53-9 | |
Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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